Product packaging for Cinnoline-4-carboxamide(Cat. No.:)

Cinnoline-4-carboxamide

Cat. No.: B8667948
M. Wt: 173.17 g/mol
InChI Key: ZPLPQHGUGFWEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnoline-4-carboxamide is a high-purity organic compound featuring a bicyclic cinnoline scaffold, an aromatic heterocycle known for its significant role in medicinal chemistry . With the molecular formula C9H7N3O and a CAS registry number of 24966-80-1 , this carboxamide-functionalized derivative serves as a versatile precursor and core structure for the synthesis of novel bioactive molecules. The cinnoline nucleus is an isoster of quinoline and isoquinoline, making it a subject of extensive investigation for developing new pharmacologically active agents . Research into cinnoline derivatives has demonstrated a broad spectrum of biological activities, positioning this compound as a valuable building block for projects in drug discovery and chemical biology . Particularly, structural analogs and derivatives based on the cinnoline-3-carboxamide motif have shown promising in vitro antibacterial and antifungal properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal species such as C. albicans and A. niger . The presence of the carboxamide group at the 4-position offers a reactive handle for further chemical modifications, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including but not limited to use as a standard in analytical chemistry, a synthetic intermediate in organic synthesis, and a core scaffold in the design and development of potential therapeutic agents. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B8667948 Cinnoline-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

cinnoline-4-carboxamide

InChI

InChI=1S/C9H7N3O/c10-9(13)7-5-11-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,13)

InChI Key

ZPLPQHGUGFWEGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C(=O)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of Cinnoline 4 Carboxamide Derivatives

Influence of Substituents on Biological Activities

The biological activity of cinnoline-4-carboxamide (B6254471) derivatives is significantly influenced by the nature and position of substituents on the cinnoline (B1195905) ring system, modifications of the carboxamide group, and the characteristics of attached side chains and heterocyclic rings.

Substitutions on the cinnoline ring are a key determinant of the biological activity of this compound derivatives. The type and placement of these substituents can profoundly affect the compound's potency and selectivity.

For instance, in a series of 4-aminocinnoline-3-carboxamide (B1596795) derivatives evaluated for antimicrobial activity, halogen substitutions on the cinnoline nucleus, particularly chloro and bromo groups, were found to be most active. mdpi.compnrjournal.com Specifically, 6-chloro, 7-chloro, and 7-bromo substituted derivatives demonstrated potent antimicrobial effects. mdpi.com The presence of halogen substituents, known for their electronic and steric properties, can enhance the interaction of the molecule with its biological target.

In another study focusing on dual anti-inflammatory and antibacterial agents, cinnoline derivatives bearing a pyrazoline ring showed that electron-donating groups like methoxyl and hydroxyl at the phenyl moiety enhanced anti-inflammatory activity. nih.gov Conversely, for antibacterial activity against both Gram-positive and Gram-negative bacteria, an electron-withdrawing substituent on the phenyl group of cinnoline derivatives without a pyrazoline ring was associated with increased efficacy. nih.gov

Furthermore, research on cinnoline derivatives as topoisomerase I inhibitors revealed that the presence of 2,3-dimethoxy substituents on the 'A' ring of the dibenzo[c,h]cinnoline (B14754567) structure was critical for retaining both topoisomerase I-targeting activity and cytotoxicity. nih.gov The removal or replacement of these groups led to a significant loss of activity. nih.gov

The position of substitution also plays a crucial role. For example, in the development of human neutrophil elastase (HNE) inhibitors, it was observed that position 3 of the cinnoline ring should remain unsubstituted, as the introduction of various groups at this position led to a decrease in activity. nih.gov

The following table summarizes the impact of various substituents on the cinnoline ring on the biological activities of its derivatives:

Table 1: Impact of Cinnoline Ring Substitutions on Biological Activity
Substitution Position Substituent Type Observed Biological Activity Reference
C6, C7 Halogen (Cl, Br) Potent antimicrobial activity mdpi.compnrjournal.com
Phenyl moiety Electron-donating (OCH3, OH) Increased anti-inflammatory activity nih.gov
Phenyl moiety Electron-withdrawing Increased antibacterial activity nih.gov
A-ring (dibenzo[c,h]cinnoline) 2,3-Dimethoxy Crucial for topoisomerase I inhibition nih.gov
C3 Various groups Decreased HNE inhibitory activity nih.gov

The carboxamide group at the C-4 position of the cinnoline ring is a critical pharmacophore for the biological activity of this class of compounds. Its ability to form hydrogen bonds and its specific spatial orientation are often key to target binding.

In the context of ataxia telangiectasia mutated (ATM) kinase inhibitors, the carboxamide group is hypothesized to form crucial hydrogen-bonding interactions with the hinge region of the kinase. nih.gov An interesting observation was the potential for an intramolecular hydrogen bond between the amidic N-H and the N2 of the cinnoline ring, which is thought to contribute to increased cell permeability and reduced efflux compared to their quinoline (B57606) carboxamide counterparts. nih.gov

Modifications to the carboxamide group can significantly alter activity. For example, in the study of human neutrophil elastase (HNE) inhibitors, molecular docking studies suggested that for molecules with a cinnolin-4(1H)-one scaffold, the amido moiety is attacked by the Ser195 hydroxyl group of HNE. nih.gov This highlights the direct involvement of the amide in the inhibitory mechanism.

Furthermore, replacing the carboxamide with an ester function at C-4 resulted in compounds that still exhibited inhibitory activity, albeit through a different proposed interaction with the enzyme. nih.gov This suggests that while the carboxamide is important, other functional groups can also confer activity, likely by interacting with different residues in the active site.

The following table outlines the role of the carboxamide group and its modifications:

Table 2: Role of the Carboxamide Group and its Modifications
Modification Biological Target/Activity Observation Reference
Unmodified Carboxamide ATM Kinase Forms key hydrogen bonds; potential intramolecular H-bond with N2 of cinnoline enhances permeability. nih.gov
Unmodified Carboxamide Human Neutrophil Elastase (HNE) Amido moiety is the point of attack by Ser195 in the enzyme's active site. nih.gov
Ester replacement Human Neutrophil Elastase (HNE) Retained inhibitory activity, suggesting a different mode of interaction with the enzyme. nih.gov

The introduction of various side chains and heterocyclic moieties to the this compound scaffold has been a successful strategy for modulating biological activity and improving physicochemical properties.

In the development of ATM kinase inhibitors, the introduction of a basic side chain at C-6 of the cinnoline ring dramatically improved potency. nih.gov This highlights the importance of extending the molecule to reach additional binding pockets or interaction points within the target enzyme.

Furthermore, a series of 4-aminocinnoline-3-carboxamide derivatives were synthesized with five- or six-membered heterocyclic substitutions at the 4-amino group. mdpi.com These included thiophene (B33073), furan (B31954), pyrazole, imidazole, and piperazine (B1678402) rings. The nature of the attached heterocycle had a pronounced effect on the resulting biological activities. For instance, the 7-chloro substituted cinnoline thiophene derivative was the most potent antifungal agent against C. albicans and A. niger. mdpi.com In another study, cinnoline derivatives incorporating a piperazine moiety showed promising anti-inflammatory activity. pnrjournal.com

The combination of the cinnoline core with other heterocyclic systems can lead to synergistic effects. For example, cinnoline derivatives bearing a pyrazoline ring have been investigated as dual anti-inflammatory and antibacterial agents. pnrjournal.comnih.gov The presence of the pyrazoline ring was found to be a key structural feature for the observed dual activity.

The following table summarizes the effects of side chains and heterocyclic substitutions:

Table 3: Effect of Side Chains and Heterocyclic Substitutions
Position of Substitution Attached Group Observed Biological Activity Reference
C6 Basic side chain Dramatically improved ATM kinase inhibitory potency nih.gov
4-amino group Thiophene Potent antifungal activity (especially with 7-chloro substitution) mdpi.com
4-amino group Furan Antifungal activity mdpi.com
4-amino group Pyrazole Anti-inflammatory and antibacterial activity mdpi.compnrjournal.com
4-amino group Imidazole Anti-inflammatory activity researchgate.net
4-amino group Piperazine Antimicrobial and anti-inflammatory activity mdpi.compnrjournal.com
Fused to cinnoline core Pyrazoline Dual anti-inflammatory and antibacterial activity pnrjournal.comnih.gov

Comparative SAR Analysis with Isosteric and Related Heterocyclic Systems (e.g., Quinoline-carboxamides)

In the development of ATM kinase inhibitors, cinnoline-3-carboxamides were investigated as replacements for quinoline carboxamides. mdpi.comnih.gov The initial hypothesis was that the SAR would be fully transferable. nih.gov Indeed, the first cinnoline carboxamides synthesized maintained a good level of ATM cellular potency, only slightly reduced compared to their quinoline counterparts. nih.gov However, a key difference emerged in their physicochemical properties. The cinnoline derivatives showed significantly higher permeability and lower efflux ratios in cell-based assays. nih.gov This was attributed to the lower basicity of the cinnoline ring system and the potential for an intramolecular hydrogen bond, which are not as prevalent in the quinoline series. nih.gov This demonstrates that even a subtle change in the core heterocycle can have a profound impact on drug-like properties.

However, the SAR was not entirely predictable. In the quinoline carboxamide series, a loss of potency was observed with certain substitutions, a trend that was not mirrored in the cinnoline series. nih.gov The precise reasons for this divergence in SAR between the two isosteric series are not yet fully understood. nih.gov

The following table provides a comparative analysis of cinnoline- and quinoline-carboxamides:

Table 4: Comparative SAR of Cinnoline- vs. Quinoline-Carboxamides
Feature Cinnoline-Carboxamides Quinoline-Carboxamides Biological Target Reference
Potency Slightly reduced ATM potency Generally higher ATM potency ATM Kinase nih.gov
Permeability Significantly higher Lower ATM Kinase nih.gov
Efflux Ratio Lower Higher ATM Kinase nih.gov
Aqueous Solubility Lower Significantly higher (>100-fold improvement) BTK acs.org
Cellular Potency Good Enhanced BTK acs.org
SAR Transferability Not fully transferable - ATM Kinase nih.gov

Preclinical Pharmacological and Biological Evaluation

Antimicrobial Activity Studies

Derivatives of the cinnoline (B1195905) scaffold have demonstrated significant antimicrobial properties, showing activity against a wide range of pathogenic bacteria and fungi.

Antibacterial Efficacy and Spectrum (Gram-positive and Gram-negative bacteria)

Cinnoline-4-carboxamide (B6254471) derivatives have been evaluated against various Gram-positive and Gram-negative bacterial strains, often showing moderate to good antibacterial activity.

Substituted 4-(p-aminophenyl sulphonamide) cinnoline 3-carboxamide derivatives were screened for antibacterial activity using the disk diffusion method. nih.gov Several of these compounds, particularly those with halogen substitutions, exhibited potent activity. nih.gov For instance, compounds 7b (p-chloro substituted), 7g (m-chloro substituted), and 7h (o-fluoro substituted) demonstrated good antibacterial effects when compared against the standard drug norfloxacin. nih.gov

Another study focused on 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives, which were tested against a panel of bacteria. The compounds showed promising results, with Minimum Inhibitory Concentration (MIC) values in the range of 6.25–25 μg/mL against bacteria such as Vibrio cholera, Escherichia coli, Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus. nih.gov

Furthermore, a series of pyrazolo[4,3-c]cinnoline derivatives was synthesized and evaluated. researchgate.net Among these, compound 4i, which features a 2,4-dichloro substituent at the benzoyl group, displayed significant antibacterial properties against both Gram-negative (E. coli and Pseudomonas aeruginosa) and Gram-positive (S. aureus) bacteria. researchgate.netpnrjournal.com Another derivative, compound 4b, emerged as a notable dual anti-inflammatory and antibacterial agent. pnrjournal.com

A study on newly synthesized cinnoline library compounds found that compound CN-7 was a hit compound against E.coli, with a MIC value of 12.5 ug/ml. jocpr.com

Interactive Data Table: Antibacterial Activity of this compound Derivatives

Derivative Class Bacterial Strain Activity Measurement Result Reference
Substituted 4-(p-aminophenyl sulphonamide) cinnoline 3-carboxamides (7b, 7g, 7h) P. aeruginosa, E. coli, B. subtilis, S. aureus Zone of Inhibition Good activity compared to Norfloxacin nih.gov
7-substituted 4-aminocinnoline-3-carboxamides V. cholera, E. coli, B. subtilis, M. luteus, S. aureus MIC 6.25–25 μg/mL nih.gov
Pyrazolo[4,3-c]cinnoline (Compound 4i) E. coli, P. aeruginosa, S. aureus N/A Significant antibacterial property researchgate.netpnrjournal.com

Antifungal Activity and Spectrum

The antifungal potential of cinnoline derivatives has also been a subject of investigation. Studies have shown that certain derivatives possess notable activity against pathogenic fungi.

In an evaluation of substituted 4-(p-aminophenyl sulphonamide) cinnoline 3-carboxamide derivatives, compounds 7c (o-methyl substituted), 7g (m-chloro substituted), and 7h (o-fluoro substituted) showed good antifungal activity against Candida albicans and Aspergillus niger. nih.gov Other compounds in the same series displayed moderate to good activity when compared to the standard drug Griseofulvin. nih.gov

Similarly, substituted cinnoline imidazole derivatives were tested for antifungal activity. Compounds 15DSDc, 15DSDd, 15DSDf, and 15DSDi demonstrated good activity against C. albicans and A. niger. rroij.comrroij.com

Pyrazole-based cinnoline derivatives have also shown significant antifungal activity. One particular compound, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was found to be highly potent against various pathogenic fungi. nih.gov

Interactive Data Table: Antifungal Activity of this compound Derivatives

Derivative Class Fungal Strain Activity Measurement Result Reference
Substituted 4-(p-aminophenyl sulphonamide) cinnoline 3-carboxamides (7c, 7g, 7h) Candida albicans, Aspergillus niger Zone of Inhibition Good activity compared to Griseofulvin nih.gov
Substituted Cinnoline Imidazole Derivatives (15DSDc, 15DSDd, 15DSDf, 15DSDi) Candida albicans, Aspergillus niger Zone of Inhibition Good activity rroij.comrroij.com

Antimalarial Activity

The cinnoline heterocyclic system has been explored for its potential against malaria. pnrjournal.com Research into pyrazole-based cinnoline derivatives revealed significant activity against the protozoan parasite Plasmodium falciparum, which is responsible for the most severe form of malaria. nih.gov Specifically, the compound 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide was identified as a potent antimalarial agent. nih.gov While the broader class of quinoline-4-carboxamides has been extensively studied for antimalarial properties, leading to the discovery of potent molecules, specific data on this compound itself remains more focused on its derivatives. nih.govmmv.orgnih.govimperial.ac.uk

Antitubercular Activity

Cinnoline derivatives have been identified as having potential antitubercular properties. pnrjournal.com A study involving newly synthesized cinnoline compounds screened for activity against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis showed promising results. jocpr.com The compounds exhibited MIC values ranging from >100 to 12.5 μg/mL. jocpr.com The most active compounds, identified as 11 and 12, both demonstrated an inhibitory concentration of 12.5 μg/mL against the M. tuberculosis H37Rv strain. jocpr.com Furthermore, pyrazole-based cinnoline derivatives have also shown significant antitubercular activity, with one compound proving potent against resistant strains of M. tuberculosis. nih.gov

Interactive Data Table: Antitubercular Activity of Cinnoline Derivatives

Derivative Class Bacterial Strain Activity Measurement Result Reference
Novel Cinnoline Compounds (11, 12) M. tuberculosis H37Rv MIC 12.5 μg/mL jocpr.com

Anti-inflammatory Activity Investigations

The anti-inflammatory potential of cinnoline derivatives has been demonstrated in several preclinical models.

A series of pyrazolo[4,3-c]cinnoline derivatives was evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema method. pnrjournal.com Compounds 4d and 4l from this series showed promising anti-inflammatory effects, with reduced ulcerogenic and lipid peroxidation activity compared to the standard drug naproxen. pnrjournal.com The study noted that derivatives with electron-donating groups tended to show higher anti-inflammatory activity. nih.gov

Another study investigated cinnoline derivatives with and without a pyrazoline moiety. pnrjournal.com The compounds were active in reducing inflammation, with inhibition percentages ranging from 3.49% to 58.20%. Cinnoline compounds containing a pyrazoline ring, specifically 5a and 5d, showed good anti-inflammatory activity with inhibition rates of 58.50% and 55.22%, respectively. pnrjournal.com

Inhibition of Human Neutrophil Elastase (HNE)

A specific area of anti-inflammatory research has focused on the ability of cinnoline derivatives to inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. nih.gov A series of HNE inhibitors based on a cinnoline scaffold was synthesized and evaluated. nih.govnih.gov

These compounds were found to be reversible competitive inhibitors of HNE. nih.govnih.gov The most potent compound from this series, designated 18a, exhibited a strong balance between HNE inhibitory activity, with an IC50 value of 56 nM, and chemical stability. nih.govnih.gov Molecular docking studies suggested that these cinnoline derivatives interact with the HNE binding site, with the amido or ester moiety at the C-4 position being the point of attack by the critical Ser195 residue of the enzyme. nih.govnih.gov

Interactive Data Table: HNE Inhibitory Activity of Cinnoline Derivative 18a

Compound Target Enzyme Inhibition Type IC50 Value Reference

Anticancer Activity Profiling

The this compound core and its analogues have been the focus of extensive research in oncology, leading to the development of derivatives that target various key pathways involved in cancer progression.

The c-Met receptor tyrosine kinase, which is often overexpressed or mutated in a variety of human cancers, has been a significant target for cinnoline-based inhibitors. nih.gov Specifically, a series of 4-(2-fluorophenoxy)quinoline derivatives incorporating a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were designed and evaluated as c-Met inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies, using established c-Met inhibitors like cabozantinib and foretinib as leads, have identified the 4-phenoxyquinoline and an aromatic group, connected by a linker, as essential pharmacophoric elements for c-Met kinase modulation. nih.govunipa.it Many of the synthesized compounds demonstrated activity against both the c-Met kinase and a panel of five c-Met-dependent cancer cell lines. nih.gov

The cinnoline scaffold has served as a foundational structure in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical component in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies. biorxiv.org Although subsequent research led to the development of 4-aminoquinoline-3-carboxamide derivatives with improved drug-like properties such as aqueous solubility, the initial exploration began with the cinnoline framework. acs.orgnih.gov A series of 4-aminocinnoline-3-carboxamide derivatives were specifically evaluated for BTK inhibition activity. nih.gov The transition from the cinnoline to the quinoline (B57606) scaffold was aimed at overcoming limitations like poor solubility while retaining potent inhibitory effects on both wild-type BTK and the C481S mutant, which confers resistance to irreversible inhibitors. acs.org

Cinnoline derivatives have been explored as potential topoisomerase inhibitors, a well-established mechanism in cancer chemotherapy. mdpi.com Extensive studies have been conducted on substituted dibenzo[c,h]cinnolines as non-camptothecin topoisomerase 1 (TOP1) targeting agents. nih.gov Structure-activity relationship studies revealed that specific structural features, such as a methylenedioxy group on the D ring, were crucial for TOP1-targeting activity. nih.gov Additionally, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit topoisomerase IIα (Topo IIα). One particular compound, 2E, demonstrated an inhibitory effect on Topo IIα (88.3% inhibition) that was comparable to the standard drug etoposide (89.6% inhibition) at a concentration of 100 µM. mdpi.com

The antiproliferative activity of various this compound derivatives has been assessed across a range of human cancer cell lines. For instance, derivatives of 6-cinnamamido-quinoline-4-carboxamide were found to significantly inhibit the proliferation of multiple solid tumor and leukemia cell lines, with IC50 values generally ranging from 0.3 to less than 10 μM. nih.gov Dibenzo[c,h]cinnoline (B14754567) derivatives also showed exceptional cytotoxic activity, with one compound exhibiting IC50 values below 2 nM against the human lymphoblastoma cell line RPMI8402. nih.gov Furthermore, newly synthesized dihydrobenzo[h]cinnoline-5,6-dione derivatives displayed considerable activity, with IC50 values below 5 µM against both epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines. nih.gov A series of pyrazolo[4,3-f]quinoline derivatives also demonstrated potent growth inhibition, with several compounds showing GI50 values below 8 µM across a panel of six different cancer cell lines. mdpi.com

Compound ClassCell Lines TestedActivity Range (IC50/GI50)Reference
6-Cinnamamido-quinoline-4-carboxamide DerivativesHuman lymphoblastic leukemia and various solid tumor lines0.3 to <10 µM nih.gov
Dibenzo[c,h]cinnoline Derivative (ARC-31)Human lymphoblastoma (RPMI8402)<2 nM nih.gov
Dihydrobenzo[h]cinnoline-5,6-dione DerivativesEpidermoid carcinoma (KB), Hepatoma carcinoma (Hep-G2)<5 µM nih.gov
Pyrazolo[4,3-f]quinoline Derivatives (e.g., 1M, 2E, 2P)ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3<8 µM mdpi.com

Other Identified Biological Activities

Beyond their anticancer and anti-inflammatory properties, compounds featuring the this compound scaffold have demonstrated a broad spectrum of other biological activities. These include:

Antimicrobial Activity : Various cinnoline derivatives have been screened for antibacterial and antifungal properties. nih.govscilit.com Substituted 4-aminocinnoline-3-carboxamide and cinnoline sulphonamide derivatives, particularly those with halogen substitutions, have shown significant activity against both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungal species like Aspergillus niger and Candida albicans. nih.govnih.gov

Antimalarial Activity : Certain cinnoline derivatives have shown potent inhibition against protozoan parasites, including Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Anxiolytic Activity : Research has pointed to potential anxiolytic effects in some series of cinnoline derivatives, such as 2-aryl-5,6-dihydrothieno[2,3-h]cinnolin-3(2H)-ones. scilit.com

Phosphodiesterase (PDE) Inhibition : The cinnoline scaffold has been utilized in designing inhibitors for phosphodiesterase enzymes, such as PDE4 and PDE10A, which are targets for inflammatory and psychiatric disorders, respectively. nih.gov

Antiviral Activities

While direct studies on the antiviral properties of this compound are limited, research into structurally related quinoline-4-carboxylic acid analogues has revealed potent antiviral activity. A study focused on the optimization of a 4-quinoline carboxylic acid analogue led to the discovery of a highly potent compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44). This compound was found to inhibit the replication of Vesicular Stomatitis Virus (VSV) and WSN-Influenza with EC50 values of 2 nM and 41 nM, respectively. researchgate.net The mechanism of action for these quinoline-based compounds is proposed to be the inhibition of human dihydroorotate dehydrogenase (DHODH), a host enzyme essential for pyrimidine biosynthesis, which is in turn critical for viral replication. researchgate.net Targeting host factors is a strategic approach in antiviral drug development that can potentially circumvent the issue of viral resistance, a common problem with drugs that target viral proteins directly. researchgate.net This research on quinoline analogues suggests a potential avenue for investigating the antiviral efficacy of the this compound scaffold.

Analgesic Properties

Cinnoline derivatives have demonstrated notable analgesic properties in preclinical models. A study involving the synthesis of novel cinnoline derivatives identified compounds with significant pain-relieving effects. wisdomlib.org In an acetic acid-induced writhing test in mice, a standard model for assessing analgesia, compounds designated as S1 and S5 showed significant protection from pain, with percentage protections of 51.94% and 65.14%, respectively. wisdomlib.org The analgesic efficacy of these compounds was found to be statistically significant when compared to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac sodium, which also exhibited substantial pain relief. wisdomlib.org These findings highlight the potential of the cinnoline scaffold as a basis for the development of new analgesic agents. wisdomlib.org The study suggests that these derivatives could offer promising alternatives for pain management. wisdomlib.org

Table 1: Analgesic Activity of Cinnoline Derivatives

Compound Percentage of Protection (%)
S1 51.94

Antiepileptic and Anticonvulsant Activities

The therapeutic potential of cinnoline derivatives extends to the management of seizures, as suggested by their anticonvulsant activities. Cinnoline analogues are recognized for a variety of therapeutic actions, including anticonvulsant effects. researchgate.net While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the broader class of cinnoline derivatives is known to possess these properties. Research into the structurally isomeric quinazoline derivatives has provided more concrete evidence. For instance, newly synthesized quinazoline-4(3H)-ones have been evaluated for their anticonvulsant activity in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.gov In one study, several quinazoline analogues demonstrated significant anticonvulsant activities, with some compounds showing 100% protection against PTZ-induced clonic convulsions. nih.gov These findings in a closely related heterocyclic system underscore the potential of the broader benzodiazine scaffold, including cinnolines, as a source for novel antiepileptic drugs.

Central Nervous System (CNS) Activities (e.g., Anxiolytic, Antidepressant, Sedative)

Cinnoline derivatives have been investigated for a range of central nervous system activities, including anxiolytic, antidepressant, and sedative effects. researchgate.netnih.gov The cinnoline nucleus is considered a valuable structural subunit for compounds with a variety of pharmacological properties. nih.gov

Anxiolytic and Sedative Activities: Certain cinnoline derivatives have been identified as positive allosteric modulators at specific GABA-A receptors (α2/α3) and negative modulators at others (α5). nih.gov This modulation has been linked to a potent anxiolytic-like effect without the common side effect of sedation. nih.gov Some of these compounds have progressed to Phase I and II clinical trials for generalized anxiety disorders. nih.gov The sedative properties of some compounds in the broader cinnoline class have also been noted. pnrjournal.com

Antidepressant Activities: While direct evidence for the antidepressant effects of this compound is not prominent in the provided results, research on related quinoxaline-2-carboxamide derivatives has shown potential. One novel 5-HT3 receptor antagonist from this class, N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21), exhibited antidepressant-like effects in preclinical models. semanticscholar.orgnih.gov In forced swim and tail suspension tests, this compound significantly reduced immobility time, an indicator of antidepressant activity. semanticscholar.orgnih.gov

Phosphodiesterase 10A (PDE10A) Inhibition

Inhibitors of phosphodiesterase 10A (PDE10A) are being explored as a therapeutic approach for psychiatric disorders such as schizophrenia. nih.gov Cinnoline derivatives have emerged as potent inhibitors of this enzyme. nih.gov Specifically, 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines have been identified as novel PDE10A inhibitors. nih.gov One selective inhibitor from this class demonstrated efficacy in a rodent behavioral model of schizophrenia and showed good metabolic stability in vivo. nih.gov Further studies on cinnoline analogues have identified compounds with high in vitro potency for PDE10A, with IC50 values in the low nanomolar range (e.g., 1.52 ± 0.18 nM and 2.86 ± 0.10 nM) and over 1000-fold selectivity against other phosphodiesterase subtypes like PDE3A/B and PDE4A/B. nih.gov

Table 2: PDE10A Inhibitory Activity of Cinnoline Analogues

Compound IC50 (nM) Selectivity over PDE3A/B & PDE4A/B
41 1.52 ± 0.18 >1000-fold

Mycobacterial Salicylate Ligase (MbtA) Inhibition

The enzyme MbtA is crucial for the biosynthesis of mycobactin siderophores, which are essential for iron acquisition in Mycobacterium tuberculosis. nih.gov Inhibition of MbtA represents a promising strategy for developing new anti-tuberculosis agents. Research has led to the development of conformationally constrained cinnolinone-3-sulfonamides as potent inhibitors of MbtA. nih.gov One particular analogue, compound 5, demonstrated low nanomolar enzyme inhibition of MbtA and a respectable minimum inhibitory concentration (MIC) of 2.3 μM against M. tuberculosis in iron-deficient conditions. nih.gov A series of these cinnolone analogues maintained potent low nanomolar apparent Ki (appKi) values, ranging from 14 to 21 nM. nih.gov These compounds were found to be approximately 2000-fold more potent than the isoelectronic benzoxazinone, highlighting the significant impact of the cinnolone core on MbtA binding. nih.gov

Table 3: MbtA Inhibitory Activity of Cinnolinone Analogues

Compound appKi (nM) MIC against Mtb (μM)
4 14.4 ± 1.8 4.7
5 11.6 ± 2.4 2.3
6 20.9 ± 4.5 4.7

Computational Approaches and Drug Design for Cinnoline 4 Carboxamide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are fundamental to modern drug discovery, allowing for the in-silico investigation of a molecule's properties before undertaking expensive and time-consuming laboratory synthesis. These studies provide a microscopic view of the electronic and structural characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For Cinnoline-4-carboxamide (B6254471), DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry, including bond lengths and angles ijastems.orgnih.gov. These geometric parameters are crucial for understanding the molecule's stability and conformation.

DFT calculations also serve as the foundation for determining various electronic properties, including the distribution of electron density, which dictates the molecule's reactivity. By calculating the ground state electronic configuration, DFT provides essential data for further analyses like HOMO-LUMO, NBO, and MEP mapping nih.gov.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties scirp.org. The HOMO acts as an electron donor, while the LUMO is an electron acceptor ajchem-a.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions, indicating a higher potential for intramolecular charge transfer (ICT) ijastems.orgscirp.org. For this compound, the analysis would likely show the HOMO localized on the electron-rich cinnoline (B1195905) ring system, with the LUMO distributed across the carboxamide group, facilitating charge transfer within the molecule ijastems.orgnih.gov. From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to describe the molecule's reactivity.

Table 1: Quantum Chemical Parameters Derived from HOMO-LUMO Analysis This table illustrates the typical parameters that would be calculated for this compound following a DFT analysis. The values are conceptual.

ParameterFormulaDescription
HOMO-LUMO Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures resistance to charge transfer.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω) χ² / (2η)A measure of the molecule's electrophilic nature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface, which helps in predicting how a molecule will interact with other chemical species nih.gov. The MEP map uses a color scale to represent different electrostatic potential regions: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green represents neutral potential regions chemrxiv.org.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the cinnoline ring and the oxygen atom of the carboxamide group due to their lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amide proton nih.gov. This information is crucial for understanding non-covalent interactions in potential drug-receptor binding.

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex researchgate.net. It is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Although specific docking studies for this compound are not detailed in the literature, the cinnoline scaffold has been investigated as a core component in designing inhibitors for various biological targets nih.govijpsr.comnih.gov.

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a specific protein target. The simulation would explore various possible conformations and orientations (poses) of the ligand within the binding pocket. Each pose is then scored based on a function that estimates the binding affinity (or binding energy), with more negative scores typically indicating a more favorable interaction nih.gov.

The results would predict the most stable binding mode and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For this compound, the carboxamide group would be expected to act as a hydrogen bond donor and acceptor, while the bicyclic aromatic cinnoline ring could participate in hydrophobic and stacking interactions with amino acid residues in the receptor's active site. Such predictions are essential for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its binding affinity and selectivity nih.gov.

Table 2: Common Intermolecular Interactions in Ligand-Receptor Binding This table lists the types of interactions that would be analyzed in a molecular docking study of this compound.

Interaction TypeDescription
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interaction The tendency of nonpolar groups to associate with each other in an aqueous environment.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Ionic Interaction Electrostatic attraction between oppositely charged ions.

Elucidation of Specific Amino Acid Interactions within Binding Pockets

While specific molecular docking studies for this compound are not extensively detailed in the available literature, valuable insights can be inferred from studies on the structurally analogous quinoline-4-carboxamide derivatives. Molecular docking simulations of these related compounds have provided a foundational understanding of the critical amino acid residues that are likely to be involved in the binding of this compound to its biological targets.

Key interactions observed for quinoline-4-carboxamide derivatives, which are anticipated to be relevant for this compound, include a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. These interactions are crucial for the stable binding of the ligand within the active site of the target protein, thereby eliciting a biological response.

A study on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives targeting the PDK1 protein identified several key amino acid interactions. These findings suggest that the cinnoline core, being a bioisostere of quinoline (B57606), would engage in similar binding modes. The anticipated interactions for a this compound scaffold would likely involve the following residues based on the quinoline analog data:

Hydrogen Bonding: The carboxamide moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues within the binding pocket.

Hydrophobic Interactions: The bicyclic cinnoline ring system provides a significant hydrophobic surface that can interact with nonpolar residues.

Pi-Stacking and Pi-Alkyl Interactions: The aromatic nature of the cinnoline ring allows for favorable pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic amino acid side chains.

The following table summarizes the specific amino acid interactions observed for a potent quinoline-4-carboxamide derivative, providing a predictive model for the binding of this compound.

Interaction TypeAmino Acid Residue(s)Interacting Moiety of Ligand
Conventional Hydrogen BondLYS86, SER92Carboxamide group
Pi-Pi StackedPHE93, PHE242Cinnoline ring system
Pi-AlkylLYS123, VAL243Cinnoline ring system and substituted phenyl rings
Pi-CationTYR126Cinnoline ring system
Halogen BondGLU130Halogen substituents on the this compound scaffold

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cinnoline derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their therapeutic effects.

A notable QSAR analysis was conducted on a series of cinnoline-3-carboxylic acid derivatives to understand their antibacterial properties nih.govresearchgate.net. While this study focused on the 3-carboxylic acid isomers, the findings on the importance of certain physicochemical parameters are likely transferable to this compound derivatives. The study compared various physicochemical parameters of 15 compounds with their activity against Gram-positive cocci, Gram-negative bacilli, and Gram-positive bacilli nih.govresearchgate.net. The goal was to identify parameters with predictive value for antibacterial activity nih.govresearchgate.net.

The key physicochemical parameters often considered in QSAR models for heterocyclic compounds like cinnolines include:

Lipophilicity (log P): This parameter describes the compound's ability to partition between an oily and an aqueous phase, which is crucial for membrane permeability and reaching the target site.

Electronic Properties (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents, which can influence binding interactions.

Steric Parameters (e.g., Taft's steric parameter, molar refractivity): These quantify the size and shape of substituents, which can affect how well the molecule fits into a binding pocket.

Topological Indices: These numerical descriptors are derived from the graph representation of the molecule and encode information about its size, shape, and degree of branching.

While the specific equations from the QSAR analysis of cinnoline derivatives are not publicly available, the study concluded that certain physicochemical parameters hold predictive value for their antibacterial activity nih.govresearchgate.net. This underscores the utility of QSAR in guiding the design of new this compound derivatives with potentially enhanced antibacterial efficacy.

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize ligands. For this compound, SBDD strategies are pivotal in developing derivatives with improved affinity, selectivity, and pharmacokinetic profiles.

A fragment-based screening approach, which is a key SBDD technique, has been successfully employed for a series of 4-aminocinnoline-3-carboxamides nih.gov. This method involves identifying small chemical fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound nih.gov. The binding mode of an initial cinnoline fragment was characterized using X-ray co-crystallography, providing a detailed map for further optimization nih.gov. This success with a closely related cinnoline scaffold highlights the potential of SBDD for this compound.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. Identifying and optimizing the pharmacophore of this compound is a crucial step in designing new and more effective derivatives.

Based on the available information for related cinnoline and quinoline inhibitors, a putative pharmacophore for this compound can be proposed. This model would likely include:

A Hydrogen Bond Acceptor: The nitrogen atoms of the cinnoline ring and the carbonyl oxygen of the carboxamide group can act as hydrogen bond acceptors.

A Hydrogen Bond Donor: The N-H group of the carboxamide can serve as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The bicyclic cinnoline core provides a significant hydrophobic and aromatic region essential for van der Waals and pi-stacking interactions.

Optimization of this pharmacophore would involve modifying the this compound scaffold to enhance these key interactions. This could include the introduction of additional functional groups to form new hydrogen bonds or the modification of the aromatic system to improve stacking interactions. For instance, a study on 4-aminocinnoline-3-carboxamide (B1596795) inhibitors of Bruton's tyrosine kinase led to the development of a four-point pharmacophore hypothesis featuring two aromatic rings, one hydrogen bond acceptor, and one hydrogen bond donor.

The this compound scaffold represents a promising lead structure for the development of new therapeutic agents. Lead optimization is the process of modifying a lead compound to improve its properties, such as potency, selectivity, and metabolic stability.

Several derivatization strategies can be envisioned for the this compound core, guided by the structural insights from related compounds:

Substitution on the Cinnoline Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene (B151609) portion of the cinnoline ring can modulate the electronic and lipophilic properties of the molecule, potentially leading to improved activity and pharmacokinetic profiles.

Modification of the Carboxamide Group: The amide nitrogen can be substituted with different alkyl or aryl groups to explore new binding interactions and alter the compound's solubility and metabolic stability.

Bioisosteric Replacement: The carboxamide group could be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as a tetrazole or a sulfonamide, to potentially improve metabolic stability or introduce new binding interactions.

The development of cinnoline-based molecules is an active area of research, with the goal of identifying lead compounds with optimized pharmacodynamic and pharmacokinetic properties nih.gov. The synthesis of various substituted 4-amino cinnoline 3-carboxamides has demonstrated that modifications to the core structure can lead to potent antimicrobial agents nih.gov.

Future Directions in Cinnoline 4 Carboxamide Research

Exploration of Novel Synthetic Pathways and Methodologies

The future synthesis of cinnoline-4-carboxamide (B6254471) derivatives will likely focus on improving efficiency, diversity, and scalability. Researchers are expected to move beyond traditional multi-step processes towards more streamlined approaches. One promising avenue is the development of one-pot synthesis methods, which can significantly reduce reaction time and improve yields. imist.ma Methodologies such as the intramolecular cyclization of hydrazones, potentially using novel catalysts, are being explored to construct the core cinnoline (B1195905) ring system efficiently. ijper.orgscispace.com Another key area of development will be the use of tandem reactions, where multiple bond-forming events occur in a single sequence, thereby avoiding the isolation of intermediates. An example of a forward-thinking synthetic strategy involves the reaction of substituted anilines, which are diazotized and coupled with a suitable reactant like cyanoacetamide, followed by an intramolecular cyclization to yield the 4-aminocinnoline-3-carboxamide (B1596795) core. ijper.org

Future synthetic explorations may include:

Catalyst Innovation: Investigating new catalysts, such as iodocopper, to facilitate reactions between starting materials like isatins and O-acyl oximes for efficient construction of the core structure. imist.ma

Microwave-Assisted Synthesis: Expanding the use of microwave irradiation to accelerate reactions, such as aromatic nucleophilic substitutions, to rapidly generate libraries of diverse derivatives. nih.gov

Flow Chemistry: Adopting continuous flow chemistry techniques to allow for safer, more controlled, and scalable production of this compound intermediates and final products.

Identification of New Biological Targets and Mechanisms of Action for Therapeutic Development

While cinnoline derivatives have been investigated for various activities, the precise mechanisms of action and full range of biological targets for cinnoline-4-carboxamides are still being uncovered. nih.gov Future research will prioritize the identification of novel protein targets to expand their therapeutic applications. Phenotypic screening of compound libraries against various disease models, followed by target deconvolution, has proven effective for the related quinoline-4-carboxamides and represents a viable strategy for cinnolines. nih.govnih.gov

Recent studies on analogous quinoline (B57606) structures have identified specific and novel targets, suggesting promising paths for this compound research:

Antiparasitic Targets: A quinoline-4-carboxamide derivative was found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, representing a novel mechanism for antimalarial drugs. nih.gov

Oncology Targets: Certain quinoline-4-carboxamide derivatives have been shown to target 3-phosphoinositide-dependent protein kinase 1 (PDK1), which is critical in the PI3K/AKT/mTOR signaling pathway often overactive in cancers like colorectal cancer. nih.gov

Future investigations will likely explore other potential targets based on the broad bioactivity of the parent cinnoline scaffold, which includes phosphodiesterase 4 (PDE4), Bruton's tyrosine kinase (BTK), and the histamine (B1213489) H₃ receptor. nih.gov Elucidating these interactions will be crucial for developing next-generation therapeutics for inflammatory diseases, cancers, and neurological disorders.

Compound ClassIdentified TargetTherapeutic Area
Quinoline-4-carboxamideTranslation Elongation Factor 2 (PfEF2)Malaria nih.gov
Quinoline-4-carboxamidePDK1Colorectal Cancer nih.gov
Cinnoline DerivativesPhosphodiesterase 4 (PDE4)Inflammatory Disease nih.gov
Cinnoline DerivativesBruton's Tyrosine Kinase (BTK)Inflammation/Oncology nih.gov

Advanced Computational Modeling for Predictive Drug Design

Computer-Aided Drug Design (CADD) is becoming indispensable for accelerating the discovery and optimization of new drug candidates. researchgate.netmdpi.com In the context of this compound research, advanced computational modeling will play a pivotal role in predicting molecular interactions, pharmacokinetic properties, and binding affinities before synthesis is undertaken. researchgate.net

Key computational techniques that will shape future research include:

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For instance, in silico docking has been used to understand how quinolinone carboxamide analogues bind to their target sites. nih.gov Future studies will use this to screen vast virtual libraries of this compound derivatives against known and novel biological targets.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of protein-ligand interactions over time, accounting for conformational changes that are missed in static docking studies. nih.govresearchgate.net This will be essential for validating docking results and understanding the stability of the compound-target complex for derivatives targeting proteins like PDK1. nih.gov

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govfrontiersin.org This allows researchers to prioritize compounds with favorable drug-like properties and identify potential liabilities for optimization. frontiersin.org

By integrating these computational approaches, researchers can rationally design this compound derivatives with improved target specificity and better pharmacokinetic profiles, significantly reducing the time and cost associated with drug development. researchgate.net

Optimization Strategies for Enhanced Pharmacological Efficacy

Lead optimization is a critical phase in drug discovery focused on enhancing the potency, selectivity, and pharmacokinetic properties of a hit compound. For cinnoline-4-carboxamides, future strategies will involve systematic structural modifications guided by structure-activity relationship (SAR) studies and computational modeling.

A successful optimization campaign on a related quinoline-4-carboxamide provides a blueprint for future work. The initial hit compound suffered from high lipophilicity, poor aqueous solubility, and metabolic instability. nih.gov Through targeted modifications, significant improvements were achieved:

Potency Enhancement: Structural modifications at various positions of the heterocyclic core led to derivatives with low nanomolar in vitro potency. nih.govnih.gov For example, extending a flexible linker attached to the core resulted in a 17-fold improvement in antiplasmodial activity. nih.gov

Improving Physicochemical and DMPK Properties: Substituents were strategically introduced to reduce lipophilicity (clogP) and improve metabolic stability, permeability, and ultimately, oral bioavailability. nih.gov The introduction of a benzyl (B1604629) morpholine (B109124) group, for instance, increased potency 70-fold while also improving permeability and bioavailability. nih.gov

Future optimization of cinnoline-4-carboxamides will employ similar strategies, focusing on a multi-parameter approach to balance potency with favorable Drug Metabolism and Pharmacokinetic (DMPK) properties. nih.gov This ensures that potent compounds can reach their biological target in sufficient concentrations to exert a therapeutic effect in vivo.

Optimization GoalStrategy ExampleOutcome
Improve PotencyExtend linker length at R³ position17-fold increase in activity nih.gov
Improve Permeability & BioavailabilityIntroduce benzyl morpholine at R³>30-fold increase in permeability, 74% bioavailability nih.gov
Reduce LipophilicityIntroduce amines like morpholineTolerated potency with reduced lipophilicity nih.gov

Development of Multi-Targeting this compound Hybrid Molecules

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve multiple biological pathways. This has driven a trend toward designing single chemical entities that can modulate multiple targets simultaneously. nih.gov The development of multi-target hybrid molecules based on the this compound scaffold is a promising future direction.

This strategy involves chemically linking the this compound core to another pharmacologically active moiety to create a hybrid molecule with a dual mechanism of action. Research on related heterocyclic systems has demonstrated the feasibility of this approach:

Quinolinone-Acid Hybrids: Hybrid compounds combining a 4-hydroxy-2-quinolinone scaffold with cinnamic or benzoic acid derivatives have been synthesized, resulting in multi-target agents with both antioxidant and lipoxygenase (LOX) inhibitory activity. nih.gov

Quinoline-Thiazinanone Hybrids: The combination of quinolone and 1,3-thiazinan-4-one scaffolds has led to the development of novel antibacterial agents. researchgate.net

Isoquinoline-Carboxamide Derivatives: Researchers have designed multi-target inhibitors of both monoamine oxidase (MAO) and cholinesterase (ChE) from a single isoquinoline-carboxamide scaffold for potential use in neurodegenerative disorders. mdpi.com

Future work will focus on the rational design of this compound hybrids that target complementary pathways in a specific disease. For example, a hybrid molecule could be designed to inhibit a key cancer signaling protein while simultaneously blocking an inflammatory pathway that supports tumor growth, potentially leading to synergistic therapeutic effects and overcoming drug resistance.

Q & A

Q. Q1. What are the established synthetic pathways for cinnoline-4-carboxamide, and how can researchers validate the purity and structural integrity of the synthesized compound?

To synthesize this compound, common methods include condensation reactions of cinnoline derivatives with carboxamide precursors under controlled pH and temperature . Validation requires:

  • Spectroscopic characterization : NMR (¹H, ¹³C) and IR to confirm functional groups.
  • Chromatographic analysis : HPLC or GC-MS to assess purity (>95% recommended).
  • Crystallography : X-ray diffraction for unambiguous structural confirmation (if crystalline forms are obtainable) .
  • Cross-referencing with literature : Compare melting points and spectral data with previously reported values using databases like SciFinder or Reaxys .

Q. Q2. How should researchers design experiments to evaluate the solubility and stability of this compound under physiological conditions?

  • Solubility assays : Use shake-flask methods with buffers (pH 1.2–7.4) and measure concentration via UV-Vis spectroscopy. Include co-solvents (e.g., DMSO) if needed, but report final solvent percentages .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Monitor hydrolytic stability in simulated gastric/intestinal fluids .

Advanced Research Questions

Q. Q3. How can conflicting data on the biological activity of this compound derivatives be resolved through meta-analytical approaches?

  • Quantify heterogeneity : Use Higgins’ statistic to assess variability across studies. An >50% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by substituent type or assay methodology) .
  • Sensitivity analysis : Exclude outlier studies and re-evaluate effect sizes. For example, discrepancies in IC₅₀ values for ATG4B inhibition may arise from variations in cellular assay conditions (e.g., LRA vs. fluorescence-based assays) .

Q. Q4. What strategies optimize the structure-activity relationship (SAR) of this compound analogs for enhanced target selectivity?

  • Systematic substitution : Introduce halogen groups (e.g., 5-F substitution) to improve π-stacking interactions, as seen in compound 9d (IC₅₀ = 15 nM) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins like ATG4B. Validate with in vitro enzymatic assays .
  • Solubility optimization : Replace hydrophobic moieties (e.g., β-naphthyl) with polar groups (e.g., quinoline-4-carboxamide) to enhance aqueous solubility (LYSA: 230 µg/mL) .

Methodological Guidance

Q. Q5. How should researchers address reproducibility challenges in this compound-based pharmacological studies?

  • Standardize protocols : Adopt CONSORT guidelines for preclinical trials, including detailed descriptions of animal models, dosing regimens, and endpoint measurements .
  • Data transparency : Publish raw datasets (e.g., NMR spectra, assay results) in supplementary materials. Use platforms like Zenodo for open-access archiving .

Q. Q6. What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity assays?

  • Non-linear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .
  • Error analysis : Include standard deviation bars for triplicate experiments. Use Student’s t-test or ANOVA for comparing means across treatment groups .

Data Presentation and Publication

Q. Q7. How can researchers effectively visualize SAR trends in this compound derivatives for publication?

  • Heatmaps : Display IC₅₀ values against substituent types (e.g., halogen vs. alkyl groups).
  • Scatter plots : Corrogate solubility (LogP) with bioactivity (IC₅₀) using tools like GraphPad Prism .
  • Avoid overcrowding : Limit chemical structures in figures to 2–3 key analogs, with data tables in appendices .

Q. Q8. What ethical and reporting standards apply to studies involving this compound in animal models?

  • Ethical approval : Declare compliance with ARRIVE guidelines, including IACUC approval number, housing conditions, and humane endpoints .
  • Negative results : Report toxicity or null outcomes (e.g., lack of efficacy in xenograft models) to avoid publication bias .

Critical Analysis and Knowledge Gaps

Q9. What unresolved questions exist regarding the mechanism of action of this compound in autophagy regulation?

  • Target engagement : Confirm direct binding to ATG4B using SPR or CETSA. Compare with off-target effects via kinome-wide profiling .
  • In vivo validation : Conduct pharmacokinetic studies (Cmax, AUC) in murine models to assess bioavailability and brain penetration .

Q. Q10. How can interdisciplinary approaches (e.g., cheminformatics and systems biology) advance this compound research?

  • Multi-omics integration : Link proteomics data (ATG4B inhibition) with transcriptomic profiles to identify downstream pathways .
  • Network pharmacology : Map compound-protein interactions using STRING or KEGG databases to predict polypharmacological effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.